molecular formula C7H6BrIZn B3131374 zinc;1-iodo-3-methanidylbenzene;bromide CAS No. 352530-31-5

zinc;1-iodo-3-methanidylbenzene;bromide

Cat. No.: B3131374
CAS No.: 352530-31-5
M. Wt: 362.3 g/mol
InChI Key: DCCZNZGZHLJILI-UHFFFAOYSA-M
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Description

The compound zinc;1-iodo-3-methanidylbenzene;bromide is hypothesized to be an organozinc complex where zinc coordinates with a substituted benzene ligand (1-iodo-3-methylbenzene) and bromide as a counterion.

Properties

IUPAC Name

zinc;1-iodo-3-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCZNZGZHLJILI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)I.[Zn+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of zinc;1-iodo-3-methanidylbenzene;bromide typically involves the reaction of 3-iodobenzyl bromide with zinc in the presence of a suitable solvent. One common method is to dissolve 3-iodobenzyl bromide in anhydrous tetrahydrofuran (THF) and then add zinc dust. The reaction mixture is stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Zinc;1-iodo-3-methanidylbenzene;bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives.

Scientific Research Applications

Zinc;1-iodo-3-methanidylbenzene;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of zinc;1-iodo-3-methanidylbenzene;bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound can coordinate with other molecules, facilitating the formation of new bonds. This coordination ability makes it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Key Characteristics:

  • Structure : Likely involves a zinc center bound to the iodine and methyl-substituted benzene ring, with bromide balancing the charge.
  • Synthesis: Similar zinc-aryl complexes are synthesized via transmetallation or direct reaction of zinc halides with organohalides under controlled conditions .
  • Properties : Expected to share hygroscopicity and high solubility in polar solvents (e.g., THF, water) with other zinc halides like ZnBr₂, which forms acidic aqueous solutions .

Comparison with Similar Compounds

Zinc Halide Complexes with Aryl Ligands

Organozinc bromides with aromatic ligands exhibit distinct reactivity and stability profiles depending on substituents.

Compound Ligand Structure Solubility Reactivity in Cross-Coupling Reference
Zinc;1-iodo-3-methanidylbenzene;bromide 3-methyl-1-iodobenzene High in THF/H₂O Moderate (steric hindrance)
[(Cyclohexylmethyl)ZnBr] Cyclohexylmethyl THF-soluble High (alkyl-zinc reactivity)
ZnBr₂ None (inorganic) Hygroscopic, H₂O Low (used as Lewis acid)
  • Electronic Effects : Electron-withdrawing iodine may polarize the C–Zn bond, enhancing electrophilicity in reactions .

Halogen-Substituted Benzene Derivatives

Substituent position and halogen type significantly influence physical properties and applications.

Compound Boiling Point (°C) Use Case Reference
1-Bromo-3-iodobenzene 393–525 Suzuki coupling substrates
1-Bromo-3-iodo-5-methylbenzene Not reported Pharmaceutical intermediates
1-Iodo-3-methylbenzene ~220 (estimated) Organometallic synthesis
  • Reactivity: 1-Bromo-3-iodobenzene undergoes sequential cross-couplings (e.g., Sonogashira), whereas methyl-substituted analogs like 1-iodo-3-methylbenzene may favor single substitution due to steric blocking .
  • Thermal Stability : Bromo-iodo benzenes decompose at high temperatures (>300°C), limiting their use in high-heat reactions .

Reactivity in Organometallic Reactions

Zinc mediates diverse transformations, but ligand structure dictates outcomes:

  • Trifluoromethylation : CF₃Br reacts with zinc to generate trifluoromethylzinc intermediates, which add to carbonyl compounds but are inhibited by solvents like acetone .
  • Cross-Coupling : Benzylzinc bromides participate efficiently in Pd-catalyzed couplings with bromoalkenes, whereas bulky aryl-zinc complexes (e.g., 1-iodo-3-methylbenzene-zinc) may require optimized catalysts .

Biological Activity

Overview of Zinc Compounds in Biological Activity

Zinc is an essential trace element that plays a critical role in various biological processes. It is involved in enzyme function, immune response, and cellular signaling. Compounds containing zinc often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Zinc;1-Iodo-3-Methanidylbenzene;Bromide: Structural Insights

This compound consists of:

  • Zinc (Zn) : A pivotal metal in biological systems.
  • 1-Iodo-3-methanidylbenzene : An aromatic compound that may influence the biological activity through its interaction with cellular receptors or enzymes.
  • Bromide (Br) : Known for its potential antimicrobial properties.

1. Antimicrobial Activity

Zinc compounds have been extensively studied for their antimicrobial properties. The presence of halogens (like iodine and bromine) can enhance these effects:

  • Mechanism : Zinc ions can disrupt bacterial cell membranes and inhibit the activity of key enzymes necessary for bacterial survival.
  • Case Studies : Research has shown that zinc salts exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Zinc's role in cancer biology is multifaceted:

  • Cell Proliferation : Zinc influences cell cycle regulation and apoptosis.
  • Research Findings : Some studies indicate that zinc compounds can induce apoptosis in cancer cells, potentially through oxidative stress mechanisms.

3. Anti-inflammatory Effects

Zinc has been identified as a modulator of inflammatory responses:

  • Cytokine Regulation : Zinc can influence the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Clinical Applications : Zinc supplementation has been explored in conditions characterized by chronic inflammation.

Data Table: Biological Activities of Zinc Compounds

Biological ActivityMechanism of ActionReferences
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of cytokine production

Research Findings and Case Studies

  • Antimicrobial Study : A study demonstrated that zinc bromide showed significant inhibition against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies indicated that zinc compounds could inhibit the proliferation of breast cancer cells through apoptosis induction.
  • Inflammatory Response : Clinical trials have suggested that zinc supplementation can reduce markers of inflammation in patients with chronic diseases.

Q & A

Q. Purity considerations :

  • Use excess Zn to ensure complete bromine consumption .
  • For solutions, avoid isolating solid ZnBr₂ due to hygroscopicity; instead, maintain solubility by adjusting stoichiometry (e.g., using ZnSO₄ + NaBr in cold water to precipitate Na₂SO₄) .
  • Impurities like iron (from ZnSO₄) can be minimized via density-based concentration estimation and selective precipitation .

[Basic] How does the solubility of zinc bromide in aqueous and organic solvents vary with temperature, and what methodologies are used to determine this?

Answer:

  • Aqueous solubility : ZnBr₂ exhibits high solubility (447 g/100 mL at 20°C), increasing with temperature (e.g., 311 g/100 mL at 0°C) . Density measurements (e.g., using a hydrometer) correlate with molarity for concentrated solutions .
  • Organic solvents : ZnBr₂ forms solvates with diethyl ether (e.g., ZnBr₂·2(C₂H₅)₂O at -10°C to 35°C), confirmed via vapor pressure and solubility studies .
    Methodologies :
  • Gravimetric analysis after solvent evaporation.
  • Differential scanning calorimetry (DSC) to identify solvate phases .

[Advanced] In zinc-bromine battery research, how do impurities like iron affect electrolyte performance, and what purification methods are validated to mitigate these effects?

Answer:

  • Impact of iron impurities : Fe²⁺/Fe³⁺ from ZnSO₄ precursors can catalyze parasitic reactions, reducing battery efficiency and cycle life .
  • Mitigation strategies :
    • Density-based purification : Estimate ZnBr₂ concentration via pre-established density curves (e.g., 1.8 g/cm³ ≈ 4.5 M ZnBr₂) to avoid Fe contamination .
    • Precipitation : Adjust pH to precipitate Fe(OH)₃, followed by filtration .
    • Ion exchange : Use chelating resins to selectively remove Fe ions .

[Advanced] How does the use of zinc bromide in metal-organic frameworks (MOFs) influence the framework’s stability and ionic conductivity, and what synthetic parameters are critical?

Answer:

  • Role of ZnBr₂ : Acts as a Lewis acid catalyst and structure-directing agent in ionothermal MOF synthesis. Example: Reaction with 1-alkyl-3-methylimidazolium bromide ionic liquids yields 3D frameworks (e.g., [EMI][Zn(BTC)]) with tunable porosity .
  • Critical parameters :
    • Ionic liquid choice : Alkyl chain length (ethyl to amyl) affects cation-framework interactions and stability .
    • Temperature : Higher temperatures (≥100°C) favor crystalline phases.
    • ZnBr₂ concentration : Excess ZnBr₂ disrupts coordination geometry, reducing conductivity.

[Advanced] What are the contradictions in reported data on zinc bromide’s environmental impact, and how can lifecycle analysis resolve these discrepancies?

Answer:

  • Contradictions :
    • Toxicity : Some studies label ZnBr₂ as "non-hazardous" , while others note aquatic toxicity (LC50 < 100 mg/L for fish) .
    • Waste management : Organic sorbents reduce leaching in solidification (e.g., 1:6 waste-to-sorbent ratio in railcar disposal) , but long-term stability under groundwater exposure is debated.
  • Resolution strategies :
    • Lifecycle analysis (LCA) : Track ZnBr₂ from synthesis to disposal, assessing leaching rates in simulated environments (e.g., ASTM D4874 tests) .
    • Comparative studies : Evaluate polymer-sorbent efficacy (e.g., AquaSorbe 2212 vs. QuickSolid) under varying humidity and pressure .

[Basic] What spectroscopic or crystallographic techniques are most effective for characterizing zinc bromide’s structural properties?

Answer:

  • X-ray diffraction (XRD) : Resolves crystal structure (e.g., monoclinic P2₁/c space group) and hydrates (e.g., ZnBr₂·2H₂O) .
  • FT-IR spectroscopy : Identifies Br⁻ vibrational modes (~200 cm⁻¹) and Zn-Br bonding .
  • NMR : ⁶⁷Zn NMR quantifies coordination environment changes in solvates .

[Basic] What are the optimal reaction conditions for synthesizing 1-bromo-3-iodobenzene, and how do stoichiometric ratios affect halogen exchange efficiency?

Answer:

  • Synthesis : Typically via Ullmann coupling or halogen exchange (e.g., Br⁻ substitution on iodobenzene derivatives) .
  • Conditions :
    • Use CuI as a catalyst in DMF at 80–100°C for cross-coupling .
    • Maintain a 1:1.2 molar ratio of bromine to iodobenzene to minimize di-substitution .
  • Efficiency : Excess Br₂ reduces yield due to competing electrophilic substitution; monitored via GC-MS .

[Advanced] How does the steric and electronic effects of 1-bromo-3-iodobenzene influence its reactivity in cross-coupling reactions compared to other dihalobenzenes?

Answer:

  • Steric effects : The meta-substitution pattern reduces steric hindrance, favoring Suzuki-Miyaura coupling at the iodine site (higher electronegativity) .
  • Electronic effects : The electron-withdrawing Br group activates the aryl iodide for oxidative addition to Pd(0) catalysts.
  • Comparative reactivity :
    • 1-Bromo-3-iodobenzene shows faster coupling rates than 1,2-dibromobenzene due to lower activation energy .
    • Selectivity controlled by ligand choice (e.g., PPh₃ vs. XPhos) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;1-iodo-3-methanidylbenzene;bromide
Reactant of Route 2
zinc;1-iodo-3-methanidylbenzene;bromide

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